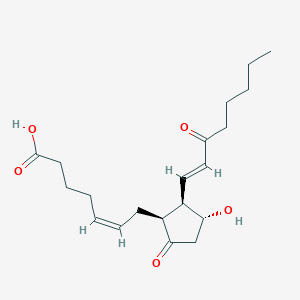

8-iso-15-keto-PGE2

概要

説明

科学的研究の応用

Oxidative Stress Biomarker

One of the primary applications of 8-iso-15-keto-PGE2 is its role as a biomarker for oxidative stress . Studies have shown that the ratio of 8-iso-PGF2α to PGF2α can be used to distinguish between different pathways of lipid peroxidation, providing insights into the oxidative status of biological systems. For instance, research indicates that this ratio varies significantly under different conditions, such as exposure to carbon tetrachloride (CCl4) or lipopolysaccharide (LPS), allowing for a quantitative assessment of oxidative stress in vivo .

Diabetes Research

Recent studies have highlighted the elevation of this compound levels in plasma during diabetic conditions. In diabetic animal models, significant increases in this compound have been observed, correlating with markers of lipid oxidation and inflammation. This suggests that this compound may serve as a potential target for therapeutic interventions aimed at mitigating oxidative damage in diabetes .

Inflammatory Diseases

The compound is also being investigated for its role in chronic inflammatory diseases . Prostaglandin E2 (PGE2), from which this compound is derived, has been shown to modulate immune responses and inflammation. Research indicates that PGE2 signaling pathways can influence the gut microbiota composition and subsequently affect intestinal inflammation. Thus, understanding the dynamics of this compound may provide new avenues for treating inflammatory bowel diseases .

Pharmacological Applications

Pharmacologically, this compound is being explored for its potential therapeutic effects. Its modulation could lead to beneficial outcomes in conditions characterized by excessive inflammation or oxidative stress. For example, antioxidants have been shown to reduce levels of various prostaglandins, including this compound, suggesting a protective role against lipid peroxidation-induced damage .

Mechanistic Insights

The mechanistic understanding of how this compound influences various biological pathways is crucial for developing targeted therapies. Studies utilizing models of inflammation have demonstrated that alterations in the levels of this compound can significantly impact cellular responses to oxidative stress and inflammation. Quantifying its levels can thus provide valuable insights into disease mechanisms and therapeutic efficacy .

Data Summary

作用機序

8-iso-15-keto プロスタグランジン E2 の作用機序には、特定の分子標的と経路との相互作用が含まれます。 これは、15-ヒドロキシ PGDH パスウェイを介して効果を発揮し、炎症やホルモン調節などのさまざまな生物学的プロセスに影響を与えると考えられています . この化合物の活性は、これらの経路に関与する特定の受容体と酵素との相互作用によって媒介されます .

6. 類似の化合物との比較

8-iso-15-keto プロスタグランジン E2 は、その特定の構造と生物学的活性により、イソプロスタンの中でユニークです。 類似の化合物には以下が含まれます。

8-iso プロスタグランジン E2: 類似の生物学的活性を持つ別のイソプロスタンですが、構造的特性が異なります.

8-iso-15-keto プロスタグランジン F2β: 8-iso プロスタグランジン F2β の潜在的な代謝産物であり、独特の生物学的効果を持っています.

これらの化合物は、バイオマーカーとしての役割と、脂質過酸化への関与においていくつかの類似点がありますが、特定の構造と生物学的活性において異なります .

準備方法

8-iso-15-keto プロスタグランジン E2 の調製は、一般的に有機合成を伴います。 具体的な合成経路と反応条件は、科学文献で詳しく説明されています . 工業生産では、この化合物は、ジメチルスルホキシド (DMSO)、ポリエチレングリコール (PEG)、Tween 80 などの溶媒を使用する、一連の有機反応によって合成できます . このプロセスには、これらの溶媒を混合して澄明化し、所望の製剤を実現することが含まれます .

化学反応の分析

8-iso-15-keto プロスタグランジン E2 は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、酸化剤を使用します。

還元: この反応は、水素の付加または酸素の除去を伴い、通常は還元剤を使用します。

置換: この反応は、特定の試薬を制御された条件下で使用して、1 つの原子または原子のグループを別の原子またはグループに置き換えることを伴います。

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究における用途

8-iso-15-keto プロスタグランジン E2 は、科学研究でいくつかの用途があります。

化学: 脂質過酸化と酸化ストレスを研究するためのバイオマーカーとして使用されます。

生物学: 炎症とホルモン調節のメカニズムの理解に役割を果たします。

医学: 炎症性疾患やその他の医学的状態における潜在的な治療効果について調査されています。

類似化合物との比較

8-iso-15-keto Prostaglandin E2 is unique among isoprostanes due to its specific structure and biological activity. Similar compounds include:

8-iso Prostaglandin E2: Another isoprostane with similar biological activities but different structural properties.

8-iso-15-keto Prostaglandin F2β: A potential metabolite of 8-iso Prostaglandin F2β with distinct biological effects.

These compounds share some similarities in their roles as biomarkers and their involvement in lipid peroxidation, but they differ in their specific structures and biological activities .

生物活性

8-iso-15-keto-PGE2 is a metabolite derived from the oxidation of prostaglandin E2 (PGE2), a key pro-inflammatory mediator produced from arachidonic acid via cyclooxygenase (COX) pathways. Recent research has begun to elucidate its biological activities, challenging the previously held view of it being merely an inactive metabolite. This article compiles various studies on the biological activity of this compound, focusing on its role in inflammation, cancer biology, and cellular signaling.

Chemical Structure and Formation

This compound is classified as an isoprostane, a type of prostaglandin-like compound formed during lipid peroxidation. It is generated through non-specific oxidative stress processes involving free radicals and reactive oxygen species (ROS) . The formation of this compound can serve as a biomarker for oxidative stress in various physiological and pathological conditions.

Inflammatory Response

Research indicates that this compound may function as a biased agonist at prostanoid receptors, particularly EP2 and EP4. Unlike PGE2, which promotes inflammation, this compound appears to modulate inflammatory responses by activating EP receptors in a manner that can attenuate or terminate PGE2-induced signaling pathways .

Table 1: Comparison of Biological Activities of PGE2 and this compound

| Activity | PGE2 | This compound |

|---|---|---|

| Receptor Activation | Strong agonist | Biased/partial agonist |

| cAMP Formation | High efficacy | Lower efficacy |

| Role in Inflammation | Promotes inflammation | Attenuates inflammation |

| Cellular Signaling | Activates EP4 receptors | Activates EP2 receptors |

Cancer Biology

In colorectal cancer models, this compound has been shown to influence tumor growth and cell signaling. It interacts with β-catenin-mediated transcriptional activities, which are crucial for cancer progression. Studies have demonstrated that while PGE2 stimulates β-catenin activity through Gαs-protein activation, this compound can switch this signaling to a Gαi-protein pathway, suggesting a potential role in cancer cell homeostasis .

Case Study 1: Colorectal Homeostasis

A study conducted on human colorectal tissues indicated that the balance between PGE2 and its metabolites, including this compound, plays a significant role in maintaining tissue homeostasis. The findings suggest that after inflammation is initiated by PGE2, its conversion to this compound may help restore normal cellular functions by switching receptor activation patterns .

Case Study 2: Macrophage Response in Fungal Infections

In research involving Cryptococcus neoformans, it was found that the dehydrogenated form of PGE2 (15-keto-PGE2) promoted fungal growth within macrophages. This study highlighted the importance of eicosanoids in pathogen interaction with host immune cells, suggesting that metabolites like this compound could influence infection outcomes through their effects on immune signaling pathways .

特性

IUPAC Name |

(Z)-7-[(1S,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTJDWROBKPZNV-RSNVZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316099 | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914804-63-0 | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914804-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of increased 8-iso-15-keto-PGE2 levels in milk after inulin supplementation in cows with subclinical mastitis?

A1: The research paper observed that supplementing the diet of cows experiencing subclinical mastitis with inulin led to an increase in this compound levels in their milk. This finding is significant because this compound is considered to have antibacterial and anti-inflammatory properties. [] Therefore, the elevated levels of this compound in milk could be a contributing factor to the potential benefits of inulin in managing subclinical mastitis by potentially inhibiting the growth of mastitis-causing bacteria and mitigating inflammation within the mammary gland.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。